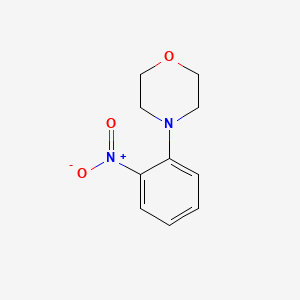

4-(2-Nitrophenyl)morpholine

描述

Structure

3D Structure

属性

IUPAC Name |

4-(2-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-12(14)10-4-2-1-3-9(10)11-5-7-15-8-6-11/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABXKOMDIQWGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201264 | |

| Record name | Morpholine, 4-(o-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5320-98-9 | |

| Record name | 4-(2-Nitrophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5320-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(o-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005320989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5320-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-(o-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 4 2 Nitrophenyl Morpholine

Advanced Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation techniques, an unambiguous structural assignment for 4-(2-nitrophenyl)morpholine can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring and the 2-nitrophenyl group. The morpholine moiety contains two sets of chemically non-equivalent methylene (B1212753) protons: those adjacent to the nitrogen atom (-N-CH₂-) and those adjacent to the oxygen atom (-O-CH₂-).

The protons on the carbons next to the oxygen atom are typically found further downfield (at a higher chemical shift) than those next to the nitrogen, due to the deshielding effect of the electronegative oxygen. These would appear as a triplet. The protons on the carbons adjacent to the nitrogen atom would also appear as a triplet.

The 2-nitrophenyl group presents a more complex pattern due to the ortho-substitution. The four aromatic protons are all chemically distinct and would theoretically produce four separate signals. The electron-withdrawing nature of the nitro group (NO₂) strongly deshields the ortho and para protons. The coupling between adjacent aromatic protons (ortho-coupling, typically 7-9 Hz) and non-adjacent protons (meta- and para-coupling, typically 0-3 Hz) would result in complex multiplets, likely in the form of doublets or doublets of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Morpholine -O-CH₂- | ~3.8 - 4.0 | Triplet (t) |

| Morpholine -N-CH₂- | ~3.1 - 3.3 | Triplet (t) |

Note: These are predicted values based on typical chemical shifts for similar structural motifs.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show a total of eight distinct signals, as the plane of symmetry that might exist in a 4-substituted phenyl ring is absent in the 2-substituted isomer. This lack of symmetry makes all six carbons of the phenyl ring and the two pairs of carbons in the morpholine ring chemically non-equivalent.

The morpholine carbons adjacent to the oxygen (-O-CH₂) typically resonate in the 65-70 ppm range, while those adjacent to the nitrogen (-N-CH₂) appear further upfield, around 50-55 ppm. The aromatic carbons exhibit a wider range of chemical shifts. The carbon atom directly attached to the nitro group (C-NO₂) is significantly deshielded. The carbon attached to the morpholine nitrogen (C-N) also experiences a downfield shift. The remaining four aromatic carbons will appear in the typical aromatic region of approximately 115-150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Morpholine -O-C H₂- | ~67 |

| Morpholine -N-C H₂- | ~51 |

| Aromatic C -H | ~115 - 135 |

| Aromatic C -N | ~145 |

Note: These are predicted values based on established ranges for carbon chemical shifts in similar functional groups.

COSY (Correlation Spectroscopy): This homonuclear experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between adjacent aromatic protons, helping to trace the connectivity around the phenyl ring. It would also confirm the coupling between the -N-CH₂- and -O-CH₂- protons of the morpholine ring if long-range coupling is resolved.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It is invaluable for unambiguously assigning carbon resonances. For instance, the proton signal at ~3.8-4.0 ppm would show a cross-peak to the carbon signal at ~67 ppm, confirming their assignment as the -O-CH₂- group. columbia.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. columbia.edu It is crucial for piecing together the molecular skeleton. For example, the protons of the -N-CH₂- group of the morpholine ring would show a correlation to the C-N carbon of the phenyl ring, confirming the point of attachment between the two ring systems. sdsu.edu

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information, identifying the functional groups present and characterizing the electronic transitions within the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups in a molecule by detecting the absorption of IR radiation at frequencies corresponding to specific bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent and diagnostic peaks would be from the nitro group. Strong, distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected. The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz The aliphatic C-H bonds of the morpholine ring will exhibit stretching vibrations just below 3000 cm⁻¹. The C-O-C ether linkage of the morpholine ring typically shows a strong stretching band in the fingerprint region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aliphatic C-H (Morpholine) | Stretch | 2850 - 2960 |

| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-O-C (Ether) | Stretch | 1100 - 1150 |

Note: These are predicted values based on characteristic IR absorption regions for the respective functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore in this compound is the nitrophenyl group.

The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the benzene (B151609) ring and the nitro group. An n → π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen of the morpholine ring, may also be observed, though it is often weaker. The presence of the nitro group, a powerful auxochrome, is expected to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). For comparison, the related compound 4-(4-nitrophenyl)morpholine (B78992) exhibits a λmax at 375 nm in dioxane. chemicalbook.com A similar absorption profile is anticipated for the 2-nitro isomer, characteristic of a nitrophenyl amine system.

Mass Spectrometry for Molecular Structure and Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₀H₁₂N₂O₃ nih.gov. Based on this formula, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental verification. In a typical HRMS analysis, the experimentally measured m/z value of the molecular ion would be compared to this theoretical value. A close match, usually within a few parts per million (ppm), provides strong evidence for the compound's elemental composition and confirms its molecular formula.

While specific experimental HRMS data for this compound was not found in the searched literature, the theoretical exact mass is a fundamental property derived from its composition.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₃ | nih.gov |

| Molecular Weight ( g/mol ) | 208.2139 |

X-ray Crystallography for Solid-State Molecular Architecture

A search of the available literature and scientific databases did not yield any specific X-ray crystallography studies for this compound. Detailed experimental data regarding its crystal system, space group, bond lengths, conformational analysis, and intermolecular interactions are therefore not available.

Extensive crystallographic data is available for the related isomer, 4-(4-Nitrophenyl)morpholine, which has been shown to crystallize in the orthorhombic system with the space group Pbca nih.gov. Its structure is stabilized by π-π stacking interactions nih.govresearchgate.net. However, these findings cannot be attributed to the 2-nitro isomer, as the position of the nitro group would significantly influence the molecule's electronic distribution, steric profile, and potential for intermolecular interactions, leading to a different crystal packing and solid-state architecture.

No published data available for this compound.

No published data available for this compound.

No published data available for this compound.

No published data available for this compound.

Theoretical and Computational Investigations of 4 2 Nitrophenyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic distribution and energy of a molecular system, providing a fundamental understanding of its properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of organic molecules like 4-(2-nitrophenyl)morpholine.

Electronic Structure: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large gap suggests high stability, whereas a small gap indicates higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For nitrophenyl compounds, electron-deficient regions are typically highlighted near the electron-withdrawing nitro group. researchgate.net

Geometry Optimization: These calculations determine the molecule's lowest-energy three-dimensional structure. The process involves adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. For related compounds like 4-(4-nitrophenyl)morpholine (B78992), DFT has been used to confirm that the morpholine (B109124) ring adopts a stable chair conformation. researchgate.net The presence of the ortho-nitro group in this compound is expected to introduce steric strain that may distort the ring geometry.

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO) / 2. | Measures resistance to change in electron distribution. nih.gov |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the global electrophilic nature of a molecule. nih.govvulcanchem.com |

Ab initio (from first principles) calculations, including but not limited to DFT, can predict a wide range of molecular properties. These methods rely on solving the Schrödinger equation without extensive use of empirical parameters. One such property that can be predicted is the Collision Cross Section (CCS), which is a measure of the effective area of an ion in the gas phase. This property is relevant for analytical techniques like ion mobility spectrometry. For this compound, predicted CCS values have been calculated for various adducts. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 209.09208 | 143.2 |

| [M+Na]⁺ | 231.07402 | 147.9 |

| [M-H]⁻ | 207.07752 | 148.6 |

| [M+NH₄]⁺ | 226.11862 | 158.0 |

| [M+K]⁺ | 247.04796 | 143.2 |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for studying the three-dimensional shapes of molecules and the energetic relationships between their different spatial arrangements (conformers).

For morpholine derivatives, a key structural question is the conformation of the six-membered ring and the orientation of its substituents. Computational studies on the related compound 4-(4-nitrophenyl)morpholine have shown that the morpholine ring adopts a low-energy chair conformation. researchgate.netmdpi.com In the DFT-optimized structure of this para-substituted analogue, the 4-nitrophenyl group was found to occupy a quasi-equatorial position on the morpholine ring. researchgate.netmdpi.com

For this compound, the ortho position of the nitro group introduces the possibility of significant steric hindrance between the nitro group and the morpholine ring. This interaction could influence the preferred orientation of the nitrophenyl group and potentially distort the chair conformation of the morpholine ring itself. Detailed conformational analysis would be required to determine if the phenyl group prefers an equatorial, axial, or a twisted orientation to minimize steric clash.

| Feature | Possible Conformation | Comment |

|---|---|---|

| Morpholine Ring | Chair | Generally the most stable conformation for six-membered rings. mdpi.com |

| Boat/Twist-Boat | Higher energy, may be relevant as a transition state. | |

| Nitrophenyl Group Orientation | Equatorial | Often preferred to minimize steric interactions; found in the 4-nitro analogue. researchgate.netmdpi.com |

| Axial | Generally less stable due to 1,3-diaxial interactions. |

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as dihedral angles, a PES can be generated. This map reveals the molecule's stable conformers (local minima), the transition states that connect them (saddle points), and the energy barriers for conversion between different conformations.

For this compound, a key analysis would involve mapping the PES by rotating the C-N bond that connects the phenyl ring to the morpholine nitrogen. This would help to quantify the energy barrier to rotation and identify the most stable rotational isomer (rotamer), providing a deeper understanding of the molecule's flexibility and conformational preferences.

Computational Reaction Mechanism Studies

Computational chemistry can be used to elucidate the step-by-step mechanism of chemical reactions, including identifying intermediates and transition states. Such studies are valuable for understanding how this compound is formed and how it might react.

For instance, the synthesis of related functionalized aminonaphthol derivatives, which involves reacting morpholine with precursors like 2-nitrobenzaldehyde, has been studied using DFT modeling to understand the conformational aspects and relative stability of the products. d-nb.info Similarly, the synthesis of this compound, which typically occurs via a nucleophilic aromatic substitution reaction, could be modeled. These computational studies would involve calculating the energy profile of the reaction pathway, helping to identify the rate-determining step and explaining the observed regioselectivity. Such insights are crucial for optimizing reaction conditions and improving synthesis yields.

Transition State Characterization in Aminolysis Reactions

The aminolysis of esters and related compounds often proceeds through a stepwise mechanism, which has been the subject of numerous kinetic and computational studies. While direct computational studies on the aminolysis of this compound are not extensively documented, significant insights can be drawn from investigations into the reactions of similar substrates, such as 4-nitrophenyl derivatives, with secondary alicyclic amines like morpholine.

Kinetic studies on the aminolysis of various phenyl and 4-nitrophenyl esters and carbonates with morpholine suggest that these reactions typically proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. scispace.comresearchgate.netnih.gov The transition state leading to this intermediate is characterized by the partial formation of the new nitrogen-carbon bond.

In related systems, such as the aminolysis of 4-nitrophenyl phenyl carbonate, the Brønsted-type plot, which relates the reaction rate to the basicity of the amine, shows a downward curvature. researchgate.net This indicates a change in the rate-determining step with varying amine basicity. For highly basic amines, the breakdown of the tetrahedral intermediate to products is often the rate-limiting step, while for less basic amines, the formation of the intermediate is rate-limiting.

Computational studies on model aminolysis reactions, like that of methylformate with ammonia, have shown that the presence of a second amine molecule can catalyze the reaction by lowering the energy of the transition states. scispace.com This general base catalysis involves the second amine molecule assisting in proton transfer, leading to a more stable, cyclic transition state structure. For the aminolysis involving morpholine, a six-membered cyclic transition state has been proposed where a second morpholine molecule facilitates the proton transfer from the attacking amine to the leaving group oxygen. researchgate.net

Based on these analogous systems, the transition state in the aminolysis reactions involving this compound is anticipated to be a highly organized, polar structure. The degree of bond formation and charge distribution in the transition state would be influenced by the solvent and the basicity of the reacting amine.

Elucidation of Reaction Intermediates

The elucidation of transient intermediates is a key aspect of understanding reaction mechanisms. For the aminolysis reactions of substrates containing a 4-nitrophenyl group with morpholine, computational and kinetic studies have consistently pointed to the formation of specific intermediates. scispace.comresearchgate.netkoreascience.krrsc.orgacs.org

In some cases, particularly when the amine concentration is high or the amine is less basic, the zwitterionic intermediate can be deprotonated by a second amine molecule to form an anionic intermediate (T-) . scispace.comrsc.orgacs.org The reaction can then proceed from either of these intermediates to the final products. The relative contributions of the pathways involving T± and T- depend on the specific reactants and reaction conditions.

For instance, in the aminolysis of O-(4-nitrophenyl) S-aryl dithiocarbonates with morpholine, both T± and T- intermediates are implicated in the reaction mechanism. rsc.org Theoretical calculations using Density Functional Theory (DFT) on model reactions have supported the existence of these tetrahedral intermediates. rsc.org The reaction of this compound in similar nucleophilic substitution reactions is expected to proceed through analogous zwitterionic and potentially anionic tetrahedral intermediates.

Molecular Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a powerful computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

For aromatic nitro compounds, the nitro group is strongly electron-withdrawing, which significantly influences the electron distribution in the entire molecule. In a related compound, 4-(2-nitrobutyl)morpholine, DFT calculations have shown that the nitro group's electron-withdrawing effect polarizes the morpholine ring. The MEP map of this molecule highlights electron-deficient regions near the nitro group, which are favorable sites for nucleophilic attack.

Similarly, for this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the nitro group and the oxygen atom of the morpholine ring, making these regions susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring and the regions near the nitro group would exhibit a positive potential, indicating sites for nucleophilic attack.

A computational study on a similar molecule, (E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine, using DFT calculations, provides a reference for the expected MEP characteristics. researchgate.net In such systems, the negative potential (red and yellow regions) is typically localized over the electronegative atoms like oxygen and nitrogen, while the positive potential (blue regions) is found around the hydrogen atoms.

The MEP surface of this compound would thus reveal the molecule's reactive sites, with the nitro group creating a strong electrophilic character on the phenyl ring, particularly at the positions ortho and para to it, while the lone pairs on the morpholine nitrogen and oxygen atoms represent nucleophilic centers.

Reactivity and Transformational Chemistry of 4 2 Nitrophenyl Morpholine

Reduction Chemistry of the Nitro Group

The nitro group of 4-(2-nitrophenyl)morpholine is a versatile functional handle that can be readily reduced to the corresponding primary amine, 4-(2-aminophenyl)morpholine. This transformation is a critical step in the synthesis of various more complex molecules and can be achieved through several methods, including catalytic hydrogenation, electrolytic reduction, and chemoselective strategies.

Catalytic Hydrogenation to Amino Derivatives

The general mechanism for the catalytic hydrogenation of a nitro group to an amine is a complex multi-step process that is believed to proceed through various intermediates, including nitroso and hydroxylamine (B1172632) species. The reaction is influenced by factors such as the choice of catalyst, solvent, temperature, and hydrogen pressure. For instance, the hydrogenation of N-4-nitrophenyl nicotinamide (B372718) using a stabilized Pd nanoparticle catalyst has been shown to proceed through a condensation mechanism involving an azo dimer intermediate that is rapidly consumed to form the primary amine .

A study on the aqueous phase hydrogenation of 4-nitrophenol (B140041) on a supported metal catalyst suggests a coupled electrochemical half-reaction mechanism, where hydrogen acts as an electron donor rather than a direct hydrogen atom donor chemrxiv.orgchemrxiv.org. This electron-proton transfer pathway highlights the role of the catalyst support in the reduction process chemrxiv.orgchemrxiv.org.

While detailed experimental data for the hydrogenation of this compound is scarce, the conditions used for the reduction of the closely related compound, 4-(4-nitrophenyl)morpholin-3-one (B139987), provide valuable insight. This compound can be hydrogenated to 4-(4-aminophenyl)morpholin-3-one (B139978) using a palladium on carbon catalyst in a suitable solvent under hydrogen pressure.

Table 1: Representative Conditions for Catalytic Hydrogenation of a Related Nitroaromatic Compound

| Substrate | Catalyst | Solvent | Hydrogen Pressure | Temperature | Product |

| 4-(4-Nitrophenyl)nicotinamide | Pd nanoparticles | Not specified | Varied | Varied | 4-(4-Aminophenyl)nicotinamide |

| p-Nitrophenol | Nickel boride nanoparticles | Ethanol (B145695) | 25 bar | 40 °C | p-Aminophenol |

This table presents data for related compounds to illustrate typical reaction conditions.

Electrolytic Reduction Methods

Electrolytic reduction offers an alternative, often milder, approach to the reduction of nitro groups, avoiding the use of high-pressure hydrogen and metal catalysts. The electrochemical reduction of a 4-nitrophenyl group to a 4-aminophenyl group has been demonstrated on an electrode surface researchgate.net. This process involves the direct transfer of electrons to the nitro group at a controlled potential.

The general mechanism of electrochemical nitro group reduction involves a series of electron and proton transfer steps, often proceeding through nitroso and hydroxylamine intermediates. The specific potential at which the reduction occurs and the efficiency of the process depend on the electrode material, the solvent and electrolyte system, and the pH of the solution. For example, the electrochemical reduction of nitrate (B79036) to hydroxylamine has been studied on gold electrodes, demonstrating the influence of these parameters on the reaction outcome mpg.denih.govresearchgate.net.

While a detailed electrochemical study on this compound is not available, the principles of ortho-nitrophenylamine reduction suggest that the compound would undergo a similar transformation to yield 4-(2-aminophenyl)morpholine.

Chemoselective Reduction Strategies

In molecules containing multiple reducible functional groups, the selective reduction of the nitro group is a significant synthetic challenge. Chemoselective reduction strategies aim to transform the nitro group into an amine while leaving other sensitive groups, such as carbonyls, esters, or halogens, intact.

Various reagents and catalyst systems have been developed for the chemoselective reduction of nitroarenes. Iron-based catalysts, for instance, are known for their ability to selectively reduce nitro groups in the presence of other functionalities researchgate.net. The reduction of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 involves a nitroreductase that chemoselectively reduces the nitro group to a hydroxylamino group nih.gov.

Commonly used laboratory reagents for chemoselective nitro group reduction include:

Tin(II) chloride (SnCl2) in acidic media: A classic method for the reduction of aromatic nitro compounds.

Sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal catalyst: A versatile system that can be tuned for selectivity.

Transfer hydrogenation: Using a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a catalyst such as Pd/C.

The choice of the appropriate chemoselective method depends on the specific substrate and the other functional groups present in the molecule.

Modifications of the Morpholine (B109124) Ring System

The morpholine ring in this compound can also undergo chemical transformations, providing another avenue for structural modification.

Oxidation Reactions (e.g., to Morpholin-3-one (B89469) derivatives)

The methylene (B1212753) group adjacent to the nitrogen atom in the morpholine ring is susceptible to oxidation, leading to the formation of a carbonyl group and yielding a morpholin-3-one derivative. This transformation is a valuable synthetic tool for introducing further functionality into the molecule.

While direct oxidation of this compound is not extensively documented, the oxidation of the related para-isomer, 4-(4-nitrophenyl)morpholine (B78992), to 4-(4-nitrophenyl)morpholin-3-one has been reported. This reaction can be effectively carried out using various oxidizing agents.

Table 2: Oxidation of N-Aryl Morpholines to Morpholin-3-ones

| Substrate | Oxidizing Agent | Solvent | Temperature | Product |

| 4-(4-Nitrophenyl)morpholine | Not specified | Not specified | Not specified | 4-(4-Nitrophenyl)morpholin-3-one |

This table illustrates the general transformation of N-aryl morpholines.

Nucleophilic Aromatic Substitution Reactions of Derived Species

The amino group in 4-(2-aminophenyl)morpholine, obtained from the reduction of the nitro compound, significantly alters the reactivity of the aromatic ring. While the nitro group is a strong electron-withdrawing group that activates the ring towards nucleophilic attack, the amino group is a strong electron-donating group. However, the amino group itself can act as a nucleophile or be transformed into other functional groups that can participate in or influence nucleophilic aromatic substitution (SNAr) reactions.

SNAr reactions are a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. These reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group tandfonline.com. The mechanism generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex youtube.com. In some cases, a concerted mechanism (cSNAr) may operate, which does not require strong activation of the aromatic ring nih.gov.

While the amino group in 4-(2-aminophenyl)morpholine deactivates the ring towards SNAr by increasing electron density, it can be diazotized and converted into a good leaving group (e.g., -N₂⁺), which can then be displaced by a variety of nucleophiles. Furthermore, if another leaving group is present on the aromatic ring, the amino group's directing effects will influence the position of nucleophilic attack.

The study of nucleophilic aromatic substitution on 2-aminopyridine (B139424) derivatives, where a ruthenium(II) catalyst enables the amination via η⁶-coordination, provides a modern approach to forming C-N bonds on electron-rich aromatic systems and could be conceptually applied to derivatives of 4-(2-aminophenyl)morpholine thieme-connect.de.

Cross-Coupling Reactions Involving Functionalized Derivatives

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. acs.org These reactions are pivotal for the structural diversification of aromatic compounds, including derivatives of this compound. By introducing functional handles such as halides (e.g., Br, I) or triflates (OTf) onto the nitrophenyl ring, the scaffold becomes a versatile substrate for a variety of powerful coupling methodologies, including the Suzuki-Miyaura, Heck, and other related transformations. wikipedia.orgwikipedia.org The development of these synthetic routes is crucial for creating analogues with modified electronic and steric properties for applications in medicinal chemistry and materials science.

The reactivity of the halide or pseudohalide in these reactions typically follows the order: I > OTf > Br >> Cl. wikipedia.org The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. rsc.org While the literature provides extensive details on cross-coupling reactions for structurally related compounds like ortho-haloanilines, these precedents serve as a robust blueprint for the derivatization of functionalized this compound. nih.govrsc.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²), C(sp²)–C(sp³), and other carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or boronic ester. wikipedia.orgorganic-chemistry.org This reaction is widely used in the pharmaceutical industry due to its mild conditions and the commercial availability and stability of many boronic acid reagents. nih.gov

For functionalized this compound derivatives, such as a bromo-substituted analogue, the Suzuki-Miyaura coupling provides a direct pathway to biaryl, alkylated, or alkenylated products. Research on unprotected ortho-bromoanilines, which are structurally analogous, has demonstrated that these couplings can proceed in good to excellent yields without the need for protecting the nearby amino group. nih.govrsc.org This suggests that the morpholine moiety on a nitrophenyl ring would be well-tolerated. Catalyst systems such as Pd(dppf)Cl₂ or Tetrakis(triphenylphosphine)palladium(0) with a base like potassium carbonate or potassium phosphate (B84403) are effective for these transformations. nih.govmdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-(5-Bromo-2-nitrophenyl)morpholine | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 90 °C | 4-(5-Phenyl-2-nitrophenyl)morpholine | Good to Excellent (by analogy) nih.gov |

| 4-(4-Bromo-2-nitrophenyl)morpholine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | Toluene, 90 °C | 4-(4-(4-Methoxyphenyl)-2-nitrophenyl)morpholine | Good (by analogy) mdpi.com |

| 4-(5-Bromo-2-nitrophenyl)morpholine | Benzylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 90 °C | 4-(5-Benzyl-2-nitrophenyl)morpholine | Good (by analogy) nih.gov |

| 4-(4-Bromo-2-nitrophenyl)morpholine | Cyclopropylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 50 °C | 4-(4-Cyclopropyl-2-nitrophenyl)morpholine | High (by analogy) mdpi.com |

Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and requires a base to regenerate the active Pd(0) catalyst. wikipedia.org The Heck reaction is a powerful tool for the vinylation of aryl halides. organic-chemistry.org

Functionalized halo-derivatives of this compound are suitable substrates for Heck reactions. Coupling with various alkenes, such as acrylates, styrenes, or other vinyl compounds, can introduce unsaturated side chains onto the aromatic ring. Standard conditions often involve catalysts like palladium(II) acetate (B1210297) with phosphine (B1218219) ligands (e.g., PPh₃) and an organic base such as triethylamine (B128534) in a polar aprotic solvent. sioc-journal.cn The reaction generally exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org

Table 2: Representative Heck Coupling Reactions

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-(5-Iodo-2-nitrophenyl)morpholine | n-Butyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | DMF, 100 °C | (E)-Butyl 3-(4-morpholino-3-nitrophenyl)acrylate | Good to Excellent (by analogy) organic-chemistry.orgnih.gov |

| 4-(4-Bromo-2-nitrophenyl)morpholine | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Acetonitrile (B52724), 80 °C | (E)-4-(2-Nitro-4-styrylphenyl)morpholine | Good (by analogy) wikipedia.org |

| 4-(5-Iodo-2-nitrophenyl)morpholine | Allyl alcohol | PdCl₂, NaHCO₃ | DMF, 60 °C | 3-(4-Morpholino-3-nitrophenyl)propanal | Moderate to Good (by analogy) nih.gov |

Advanced Applications of 4 2 Nitrophenyl Morpholine in Chemical Synthesis

Role as Synthetic Intermediate for Complex Molecular Architectures

4-(2-Nitrophenyl)morpholine is a valuable precursor for creating intricate molecular designs. The presence of the nitro group provides a synthetic handle for further functionalization, most notably through its reduction to an amino group, which dramatically expands the synthetic possibilities.

Precursor to Aminophenylmorpholine Derivatives

The most fundamental and widely utilized transformation of this compound is the reduction of its nitro group to form 4-(2-aminophenyl)morpholine. This reaction unlocks a crucial synthetic pathway, as the resulting primary aromatic amine is a versatile nucleophile and a precursor for numerous subsequent reactions. The conversion is typically achieved through catalytic hydrogenation, a clean and efficient method.

Various catalytic systems can be employed for this reduction, with catalysts based on palladium, platinum, or nickel being common. The reaction conditions can be optimized to ensure high yields and selectivity. For instance, processes for the reduction of related nitrophenylmorpholinone derivatives have been developed using palladium on activated carbon with hydrogen gas. mdpi.com Other methods reported for similar nitro group reductions include the use of tin(II) chloride. mdpi.com The resulting 4-(2-aminophenyl)morpholine is a key building block for a wide array of more complex molecules. A general scheme for this pivotal reduction is presented below.

Table 1: Catalytic Systems for Nitro Group Reduction

| Catalyst | Reducing Agent | Solvent | Typical Conditions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol (B145695), Water, THF | 25-90 °C, 1-8 bar H₂ mdpi.com |

| Raney Nickel | Hydrazine (B178648) Hydrate | Ethanol | Reflux |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ethanol | Reflux mdpi.com |

This interactive table summarizes common methods for the reduction of aromatic nitro groups to amines, applicable to the synthesis of 4-(2-aminophenyl)morpholine.

Building Block in Heterocyclic Synthesis (e.g., Thiazoles, Azetidines, Tetrazoles, Azacrown Ethers)

Once converted to 4-(2-aminophenyl)morpholine, this intermediate becomes a powerful tool for constructing a variety of heterocyclic systems, which are central to pharmaceutical and materials science.

Thiazoles: The 2-aminoaniline moiety of 4-(2-aminophenyl)morpholine can be utilized in Hantzsch-type thiazole (B1198619) syntheses or related condensation reactions. For example, reaction with α-haloketones followed by cyclization, or reaction with thiourea (B124793) derivatives can lead to the formation of aminothiazole rings appended to the morpholinophenyl scaffold. ekb.egbepls.com The synthesis of hybrid molecules incorporating both morpholine (B109124) and thiazole rings is an active area of research, with some derivatives showing promising biological activities. rsc.org

Azetidines: While direct synthesis from this compound is not commonly reported, the derivative 4-(2-aminophenyl)morpholine can serve as a precursor. The amino group can be incorporated into a larger structure which then undergoes cyclization to form the strained four-membered azetidine (B1206935) ring. General methods for azetidine synthesis include intramolecular cyclization of γ-haloamines or the aza-Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene. jmchemsci.comnih.gov The amino group of 4-(2-aminophenyl)morpholine could be transformed into a suitable functional group to participate in such cyclizations.

Tetrazoles: The synthesis of tetrazoles often involves the [2+3] cycloaddition of an azide (B81097) with a nitrile. nih.gov Alternatively, primary amines like 4-(2-aminophenyl)morpholine can be converted into 1-substituted tetrazoles. One established method involves the reaction of the amine with triethyl orthoformate and sodium azide. organic-chemistry.orgacs.org This provides a direct route to incorporate the morpholinophenyl moiety into a tetrazole ring, a group known for its role as a carboxylic acid bioisostere in medicinal chemistry. wikipedia.org

Azacrown Ethers: The synthesis of azacrown ethers can be achieved by reacting aromatic diamines with oligoethylene glycol derivatives. rsc.org By introducing a second amino group onto the 4-(2-aminophenyl)morpholine scaffold, a diamino precursor could be generated. This precursor could then undergo a macrocyclization reaction, such as condensation with a dihalide or ditosylate of a polyether, to form a novel azacrown ether incorporating the rigid nitrophenylmorpholine unit. nih.govrsc.orgmdpi.com

Catalytic Applications and Ligand Design

The structural features of this compound and its derivatives make them suitable for applications in catalysis, particularly after modification to introduce coordinating atoms.

Use in Supported Catalysis

Heterogeneous catalysts are highly valued in industrial processes due to their ease of separation and reusability. researchgate.net Molecules containing amine or other functional groups can be anchored to solid supports to create such catalysts. researchgate.net While direct use of this compound is uncommon, its derivative, 4-(2-aminophenyl)morpholine, is an excellent candidate for immobilization. The primary amino group can be covalently attached to various solid supports, such as silica (B1680970) gel, alumina (B75360), or organic polymers like poly(4-vinylpyridine). scilit.commdpi.com

For instance, morpholine itself has been immobilized on a polymer-encapsulated Pd/γ-Al2O3 support, where it acts as a dechlorination inhibitor, significantly enhancing the selectivity of the catalyst in the hydrogenation of p-chloronitrobenzene. researchgate.net Similarly, anchoring 4-(2-aminophenyl)morpholine onto a support could position the morpholine nitrogen or the aromatic system to influence the catalytic activity and selectivity of an active metal center, or the amine itself could act as a basic catalytic site.

Derivatization for Ligand Synthesis in Metal-Catalyzed Reactions

The conversion of this compound to 4-(2-aminophenyl)morpholine opens up pathways for the synthesis of sophisticated ligands for metal-catalyzed reactions. The amino group can be readily derivatized to create multidentate ligands.

A prominent example is the formation of Schiff base ligands. Condensation of 4-(aminophenyl)morpholine derivatives with aldehydes, such as salicylaldehyde, yields ligands capable of coordinating with various metal ions. Metal complexes of Cu(II), Co(II), and Zn(II) with Schiff bases derived from 4-morpholinoaniline (B114313) have been synthesized and characterized. wikipedia.org These complexes often exhibit interesting geometries and electronic properties, making them potential catalysts for various organic transformations. The ortho-position of the amino group in 4-(2-aminophenyl)morpholine could allow for the creation of pincer-type ligands or other chelating structures that can stabilize transition metal centers and modulate their catalytic activity.

Table 2: Potential Ligand Types from 4-(2-aminophenyl)morpholine

| Ligand Type | Synthetic Precursor | Potential Metal Coordination |

|---|---|---|

| Schiff Base | 4-(2-aminophenyl)morpholine + Aldehyde | N, O |

| Aminophosphine | 4-(2-aminophenyl)morpholine + Chlorophosphine | N, P |

This interactive table illustrates how 4-(2-aminophenyl)morpholine can be derivatized to synthesize various types of ligands for metal coordination.

Supramolecular Chemistry and Crystal Engineering Applications

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. This compound possesses several features that make it an attractive building block for supramolecular chemistry. These include the potential for hydrogen bonding, π-π stacking, and other weak intermolecular forces.

Crystal structure analyses of the related compound 4-(4-nitrophenyl)morpholine (B78992) reveal that aromatic π-π stacking interactions are a key feature in stabilizing its crystal lattice, with a perpendicular distance between parallel planes of 3.7721 Å. researchgate.net The thiomorpholine (B91149) analogue forms centrosymmetric dimers in the solid state through a combination of C–H···O weak hydrogen bonds and face-to-face aromatic stacking. nih.gov

It is expected that this compound would also participate in such interactions. The ortho-position of the nitro group relative to the bulky morpholine substituent would significantly influence the molecule's conformation and packing arrangement. This specific substitution pattern could be exploited to direct the formation of unique supramolecular assemblies, such as chains, sheets, or more complex 3D networks. By co-crystallizing this compound with other molecules capable of complementary interactions (e.g., hydrogen bond donors or acceptors), novel crystalline materials with specific topologies and potential functional properties could be engineered.

Engineering of Solid-State Structures through Non-Covalent Interactions

The rational design and engineering of solid-state structures are predicated on a deep understanding of intermolecular interactions. In the case of this compound, the molecule's architecture is primarily governed by a combination of hydrogen bonds, C–H···π interactions, and π–π stacking. The morpholine ring, with its ether oxygen and amine nitrogen, provides sites for hydrogen bonding, while the nitrophenyl group is a key participant in aromatic stacking interactions.

Role of Hydrogen Bonding and Aromatic Stacking in Crystal Packing

Hydrogen bonds and aromatic stacking are the primary directional forces that guide the supramolecular assembly of nitrophenyl-morpholine derivatives.

Hydrogen Bonding: The morpholine moiety contains hydrogen bond acceptors (the oxygen and nitrogen atoms) and, in its protonated form, hydrogen bond donors. In the solid state, weak C–H···O hydrogen bonds are expected to play a significant role in the crystal packing of this compound. These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice. For instance, in the crystal structure of the related 4-(4-nitrophenyl)thiomorpholine (B1608610), centrosymmetric dimers are formed through intermolecular C–H···O weak hydrogen bonds.

Aromatic Stacking: The nitrophenyl group facilitates π–π stacking interactions, which are crucial for the stabilization of the crystal structure. In the case of 4-(4-nitrophenyl)morpholine, aromatic π–π stacking interactions are a key stabilizing feature. nih.govresearchgate.net The perpendicular distance between the parallel ring planes in this isomer has been determined to be 3.7721 (8) Å, with the distance between the centers of gravity of the rings being 3.8499 (11) Å. nih.gov These face-to-face or offset stacking arrangements are a common feature in the crystal packing of aromatic compounds and are expected to be a significant organizing force in the solid-state structure of this compound. The cooperation between hydrogen bonds and π–π stacking can induce facile intermolecular electron transfer, a phenomenon of interest in the design of functional materials.

The following table presents crystallographic data for the related compound 4-(4-nitrophenyl)morpholine, illustrating the parameters of its crystal structure.

| Crystal Data for 4-(4-Nitrophenyl)morpholine | |

| Chemical Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.22 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.5445 (6) |

| b (Å) | 8.3832 (3) |

| c (Å) | 16.2341 (6) |

| V (ų) | 1979.42 (13) |

| Z | 8 |

The table below details the key aromatic stacking interactions observed in the crystal structure of 4-(4-nitrophenyl)morpholine.

| Aromatic Stacking Parameters for 4-(4-Nitrophenyl)morpholine | |

| Perpendicular distance between parallel planes (Å) | 3.7721 (8) |

| Distance between centers of gravity (Cg—Cg) (Å) | 3.8499 (11) |

常见问题

Q. What are the common synthetic routes for preparing 4-(2-Nitrophenyl)morpholine, and what intermediates are involved?

- Methodological Answer : this compound is synthesized via oxidative cyclization of 2-(morpholin-4-yl)aniline derivatives using oxidizing agents like Oxone. A critical intermediate is the o-nitroso-tert-aniline species (e.g., 4-(2-nitrosophenyl)morpholine), which undergoes further oxidation to yield the nitro-substituted product. This intermediate has been detected via GC-MS during mechanistic studies .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. For the closely related 4-(4-nitrophenyl)morpholine, orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 14.5445 Å, b = 8.3832 Å, c = 16.2341 Å, and a chair conformation of the morpholine ring are reported. Parallel aromatic stacking interactions (3.7721 Å interplanar distance) stabilize the lattice .

Q. What analytical techniques are used to detect and quantify this compound in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used. Isotope-labeled internal standards (e.g., deuterated or carbon-13 analogs) improve quantification accuracy. Additionally, nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) and mass spectrometry (ESI-MS) confirm structural integrity and purity .

Q. What are the key considerations for handling and storing this compound in experimental settings?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at room temperature, protected from light and moisture. Avoid contact with strong oxidizers. Use local exhaust ventilation and personal protective equipment (PPE) during handling, as thermal decomposition may release toxic gases .

Advanced Research Questions

Q. What role does this compound play in the synthesis of benzimidazole derivatives?

- Methodological Answer : It acts as a precursor in oxidative cyclization reactions. For example, treatment of 2-(morpholin-4-yl)aniline with Oxone generates this compound via a nitroso intermediate, which further reacts to form benzimidazoles. The mechanism involves intramolecular displacement of the morpholine ring, confirmed by time-resolved NMR monitoring .

Q. How can computational methods like SHELX assist in the structural determination of this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) enable high-resolution crystallographic analysis. These tools optimize parameters like R-factors (reported as 0.048 for 4-(4-nitrophenyl)morpholine) and validate hydrogen bonding/stacking interactions. For macromolecular analogs, SHELXPRO interfaces with pipelines for high-throughput phasing .

Q. How do structural modifications at the nitro group influence the biological activity of this compound derivatives?

- Methodological Answer : Substitution patterns (e.g., para- vs. ortho-nitro positions) alter electronic properties and binding affinity. For instance, 4-(4-nitrophenyl)morpholine derivatives exhibit anticancer activity by inhibiting kinase pathways. Comparative SAR studies using fluorinated or methoxy-substituted analogs can quantify steric/electronic effects on potency .

Q. How can contradictory data on reaction intermediates be resolved in mechanistic studies of this compound synthesis?

- Methodological Answer : Quench experiments with time-resolved spectroscopic monitoring (e.g., GC-MS, NMR) isolate transient intermediates like nitroso species. Computational modeling (DFT) further validates proposed pathways. For example, trapping 4-(2-nitrosophenyl)morpholine at short reaction times (30 sec) confirms its role in benzimidazole formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。